N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1019097-18-7
VCID: VC11928025
InChI: InChI=1S/C20H19N5OS/c1-13-9-14(2)18-17(10-13)27-20(23-18)25(12-15-5-4-7-21-11-15)19(26)16-6-8-22-24(16)3/h4-11H,12H2,1-3H3
SMILES: CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=NN4C)C
Molecular Formula: C20H19N5OS
Molecular Weight: 377.5 g/mol

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

CAS No.: 1019097-18-7

Cat. No.: VC11928025

Molecular Formula: C20H19N5OS

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide - 1019097-18-7

Specification

CAS No. 1019097-18-7
Molecular Formula C20H19N5OS
Molecular Weight 377.5 g/mol
IUPAC Name N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C20H19N5OS/c1-13-9-14(2)18-17(10-13)27-20(23-18)25(12-15-5-4-7-21-11-15)19(26)16-6-8-22-24(16)3/h4-11H,12H2,1-3H3
Standard InChI Key OBKTZGAEVGLEBM-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=NN4C)C
Canonical SMILES CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=NN4C)C

Introduction

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that combines benzothiazole and pyrazole rings with methyl and pyridine substituents. This unique structural arrangement confers distinct chemical reactivity and potential biological activity, making it a valuable target for research in medicinal chemistry and materials science.

Synthesis and Characterization

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Biological Activities and Potential Applications

Preliminary studies indicate that this compound exhibits promising biological activities, including potential anti-inflammatory, analgesic, and antitumor effects. These activities are believed to result from interactions with specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Interaction Studies

Interaction studies are essential for understanding how this compound affects biological systems. Research suggests that it may interact with various molecular targets involved in inflammation and cancer pathways, potentially leading to significant therapeutic effects.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(6-chlorobenzo[d] dioxol-5-yl)pentanamideChlorobenzo[d] dioxole moietyDifferent aromatic system influences reactivity
2-(3,4-dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazoleBenzothiazole derivative used as a PET imaging tracerUtilized in diagnostic imaging rather than therapeutic applications
N-(4-chlorophenyl)-3-hydroxy-2-naphthalenecarboxamideNaphthalene coreDifferent biological activity profile due to structural differences
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamideBenzothiazole and pyrazole rings with methyl and pyridine substituentsUnique combination of functional groups and structural arrangement

Future Research Directions

Further research is needed to fully explore the therapeutic potential of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide. This includes detailed pharmacological studies to understand its mechanism of action and potential applications in drug development.

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